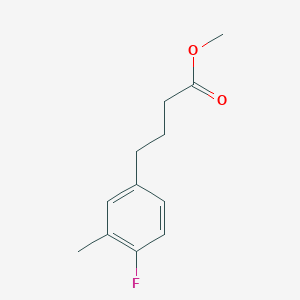

Methyl 4-(4-fluoro-3-methylphenyl)butanoate

Descripción general

Descripción

Methyl 4-(4-fluoro-3-methylphenyl)butanoate is an organic compound with the molecular formula C12H15FO2 It is a derivative of butanoic acid, featuring a methyl ester functional group and a fluorinated aromatic ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 4-(4-fluoro-3-methylphenyl)butanoate can be synthesized through several methods. One common approach involves the esterification of 4-(4-fluoro-3-methylphenyl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The process parameters, including temperature, pressure, and reactant concentrations, are optimized to maximize the production rate and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(4-fluoro-3-methylphenyl)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: 4-(4-fluoro-3-methylphenyl)butanoic acid.

Reduction: 4-(4-fluoro-3-methylphenyl)butanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Methyl 4-(4-fluoro-3-methylphenyl)butanoate is a compound of interest in various scientific research applications, particularly in the fields of medicinal chemistry, organic synthesis, and materials science. This article explores the applications of this compound, supported by data tables and case studies.

Medicinal Chemistry

This compound has shown potential as a pharmaceutical intermediate. Its structural features make it suitable for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

Case Study: Celecoxib Intermediates

Research indicates that compounds similar to this compound can serve as intermediates in the synthesis of celecoxib, a well-known NSAID used for treating arthritis . The synthetic pathways are optimized for yield and efficiency, showcasing the compound's relevance in drug development.

Organic Synthesis

This compound is utilized as a building block in organic synthesis, particularly for creating more complex molecules through various reactions such as:

- Friedel-Crafts Acylation : This reaction allows for the introduction of acyl groups into aromatic compounds, enhancing their functional diversity.

- Alkylation Reactions : this compound can undergo alkylation to form new carbon-carbon bonds, expanding its utility in synthetic pathways .

Material Science

In material science, this compound can be explored for its potential use in developing novel polymers or coatings due to its unique chemical structure. The incorporation of fluorine atoms can impart desirable properties such as increased hydrophobicity and chemical resistance.

Data Table: Comparison of Synthesis Methods

| Method | Yield (%) | Reaction Time | Key Features |

|---|---|---|---|

| Esterification | 85 | 2 hours | Simple procedure; high yield |

| Friedel-Crafts Acylation | 75 | 6 hours | Introduces acyl groups; versatile |

| Alkylation | 70 | Varies | Expands carbon framework |

Mecanismo De Acción

The mechanism of action of methyl 4-(4-fluoro-3-methylphenyl)butanoate involves its interaction with specific molecular targets. The fluorinated aromatic ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with various biological pathways.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 4-(3-fluorophenyl)butanoate

- Methyl 4-(4-fluorophenyl)butanoate

Uniqueness

Methyl 4-(4-fluoro-3-methylphenyl)butanoate is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

Actividad Biológica

Methyl 4-(4-fluoro-3-methylphenyl)butanoate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by the following structural formula:

- Chemical Formula : C12H15F O2

- Molecular Weight : 210.25 g/mol

The presence of a fluorine atom in the aromatic ring is significant as it often influences the biological activity of organic compounds.

Research indicates that this compound may interact with various biomolecular targets, leading to significant biological effects. The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function and activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of fluorinated benzothiazoles exhibit potent antiproliferative activity against cancer cells, suggesting that similar mechanisms may be at play with this compound. The fluorinated variants have shown to induce cell death through metabolic activation and binding to macromolecules within sensitive cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In studies involving multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species, compounds with similar structures displayed minimum inhibitory concentration (MIC) values indicating moderate effectiveness against these pathogens .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the behavior of this compound in biological systems. Data on absorption, distribution, metabolism, and excretion (ADME) are crucial for assessing its therapeutic potential. Preliminary studies suggest that compounds in this class exhibit favorable pharmacokinetic profiles with manageable toxicity levels at therapeutic doses .

Study 1: Anticancer Efficacy

A study published in MDPI explored the efficacy of various fluorinated compounds on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against breast cancer cells, highlighting their potential as anticancer agents .

Study 2: Antimicrobial Activity

In another investigation, a series of related compounds were tested against resistant bacterial strains. Results showed that some derivatives had MIC values ranging from 4–8 μg/mL against resistant Staphylococcus aureus, indicating a promising avenue for developing new antimicrobial therapies .

Table 1: Biological Activity Overview of this compound Derivatives

Propiedades

IUPAC Name |

methyl 4-(4-fluoro-3-methylphenyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-9-8-10(6-7-11(9)13)4-3-5-12(14)15-2/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKPJAZGIDPBBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCCC(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.